(4-Fluoro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride
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Overview
Description
(4-Fluoro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H7F4NO·HCl. It is known for its unique structural features, which include a fluorine atom and a trifluoromethoxy group attached to a phenyl ring, along with a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride typically involves the reaction of 4-fluoro-2-(trifluoromethoxy)benzaldehyde with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
(4-Fluoro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-Fluoro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structural features allow it to bind to specific sites on target molecules, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
(4-(Trifluoromethyl)phenyl)methanamine: Similar in structure but lacks the fluorine atom and trifluoromethoxy group.
(4-(Trifluoromethoxy)phenyl)urea: Contains a urea group instead of a methanamine group.
(4-(Trifluoromethoxy)phenyl)boronic acid: Contains a boronic acid group instead of a methanamine group.
Uniqueness
(4-Fluoro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride is unique due to its combination of a fluorine atom, trifluoromethoxy group, and methanamine group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C8H8ClF4NO |
---|---|
Molecular Weight |
245.60 g/mol |
IUPAC Name |
[4-fluoro-2-(trifluoromethoxy)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H7F4NO.ClH/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12;/h1-3H,4,13H2;1H |
InChI Key |
RFLDSLLCZNAIHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)(F)F)CN.Cl |
Origin of Product |
United States |
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